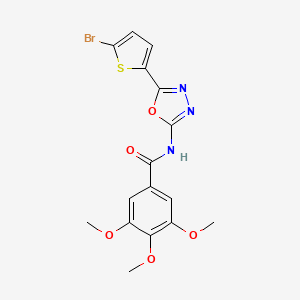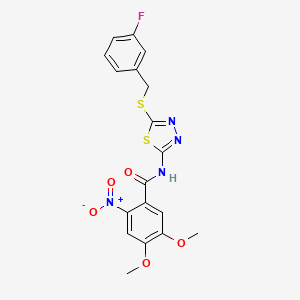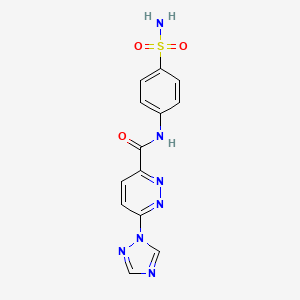![molecular formula C24H21NO5 B3010398 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide CAS No. 1396853-10-3](/img/structure/B3010398.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper discusses the synthesis of antipyrine derivatives with good yields and their spectroscopic characterization. Similarly, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. Paper details the synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, and paper outlines the preparation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide from ortho-toluylchloride and 2-amino-4-picoline. These methods could potentially be adapted for the synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives, as seen in papers , , , , , and . These studies reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions, such as π-interactions, which are crucial for the solid-state structure of these compounds. The molecular geometry and vibrational frequencies are often calculated using density functional theory (DFT), which is also used to analyze the electronic properties such as HOMO and LUMO energies .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is explored through various studies. For example, paper investigates the colorimetric sensing behavior of a benzamide derivative for fluoride anions, which involves a deprotonation-enhanced intramolecular charge transfer mechanism. Paper examines the reactivity of benzamide metal complexes with human cancer cells, showing significant antitumor activity. These studies suggest that benzamide derivatives can participate in a range of chemical reactions, which could be relevant for the analysis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various techniques. Thermal analysis, such as thermal gravimetric analysis (TGA), is used to study the stability of these compounds . Spectroscopic methods, including IR, UV-Visible, and NMR, provide information on the vibrational frequencies and electronic transitions , , , . The biological properties, such as antiproliferative and antioxidative activities, are evaluated in vitro, and the results are often rationalized through DFT calculations . These methods could be applied to determine the properties of this compound.
Wissenschaftliche Forschungsanwendungen
Development of Novel Fluorescence Probes
This compound has been utilized in the creation of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase. The probes designed from derivatives of this compound, namely HPF and APF, exhibit minimal fluorescence on their own but produce a strongly fluorescent compound, fluorescein, in the presence of hROS and hypochlorite. These probes offer a reliable method for distinguishing hROS from other reactive oxygen species and have shown potential in visualizing −OCl generated in stimulated neutrophils, indicating their utility in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-24(27,15-10-11-20-21(12-15)29-14-28-20)13-25-23(26)22-16-6-2-4-8-18(16)30-19-9-5-3-7-17(19)22/h2-12,22,27H,13-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBSBYSIKUQTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC5=C(C=C4)OCO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)





![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

